3-(3-Chlorophenyl)-7-methoxychromen-2-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYBOTVXUOCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-methoxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 7-methoxychromone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chlorophenylboronic acid with 7-methoxychromone.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-ones.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in various fields.
Biology
- Antimicrobial Activity : Research indicates that 3-(3-Chlorophenyl)-7-methoxychromen-2-one exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has demonstrated antifungal effects against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole.
Medicine
- Anticancer Properties : Studies have revealed that this compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. For example, in breast cancer cell lines, it resulted in a significant reduction in cell viability with an IC50 value around 25 µM after 48 hours of treatment.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited potent activity against S. aureus and E. coli, showcasing its potential as an antimicrobial agent.
- Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in reduced viability in multiple cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogous Coumarin Derivatives
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in analogs (e.g., ) alters electronic and steric profiles. 7-Methoxy vs. 7-hydroxy: Methoxy increases lipophilicity (logP ~2.5–3.0) compared to hydroxy (logP ~1.5–2.0), likely improving membrane permeability but reducing hydrogen-bonding capacity .
Molecular Weight and Bioavailability :
- The target compound (MW ~300.71) is heavier than hydroxy-substituted analogs (e.g., 286.71 g/mol in ), which may influence pharmacokinetics. Higher molecular weight could reduce oral bioavailability but enhance target affinity.
Biological Activity
3-(3-Chlorophenyl)-7-methoxychromen-2-one, also known as a methoxyflavone derivative, has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids, characterized by a chromenone backbone with a methoxy group at the 7-position and a chlorophenyl group at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, research has shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs. This results in cell cycle arrest and subsequent cell death.
- Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value determined to be around 25 µM after 48 hours of treatment .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties.
- Antifungal Activity : The compound was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole. Specifically, it exhibited an MIC of approximately 1.95 mg/ml .
- Bacterial Activity : In studies evaluating its effect on Gram-positive and Gram-negative bacteria, this compound demonstrated significant antibacterial activity. For example, it was effective against Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on the concentration used .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 3-(3-Chlorophenyl)-7-methoxychromen-2-one?
Answer:
The synthesis typically involves a multi-step approach:
- Core formation : The chromen-2-one (coumarin) backbone is synthesized via Claisen condensation of substituted salicylaldehydes with β-keto esters under acidic conditions .
- Substituent introduction : The 3-(3-chlorophenyl) group is introduced through Suzuki-Miyaura cross-coupling using a palladium catalyst, as demonstrated in analogous coumarin derivatives .
- Methoxy functionalization : The 7-methoxy group is introduced either by direct O-methylation of a hydroxyl precursor (e.g., 7-hydroxycoumarin) using methyl iodide and a base like K₂CO₃ , or via protection-deprotection strategies during synthesis .
Key validation : Intermediate purity is confirmed via TLC and HPLC, with final structure verification using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic methods are essential for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the methoxy (-OCH₃) group at position 7 shows a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the aromatic protons of the chlorophenyl group exhibit splitting patterns dependent on substitution .
- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-O-C vibrations (~1250 cm⁻¹) for the methoxy group .
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 287.06 for C₁₆H₁₁ClO₃), critical for molecular formula validation .
- X-ray crystallography (if available): Resolves stereoelectronic effects, as seen in structurally similar chromenones .
Advanced: How can researchers optimize synthetic yield in multi-step protocols?
Answer:
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki coupling to enhance aryl-chloride reactivity, as shown in analogous 3-aryl coumarins .
- Temperature control : Maintain reaction temperatures between 80–100°C during cyclization to avoid side-product formation .
- Purification strategies : Employ column chromatography with gradient elution (e.g., hexane:EtOAc) to separate regioisomers, a common issue in halogenated coumarins .
- Yield tracking : Monitor intermediates via LC-MS to identify bottlenecks early .
Advanced: How do structural modifications (e.g., chloro vs. methoxy positioning) affect bioactivity?
Answer:
- Positional effects : The 3-chlorophenyl group enhances π-π stacking with hydrophobic enzyme pockets, as observed in antimicrobial studies of 3-(2-chloro-6-fluorophenyl) analogs .
- Methoxy vs. hydroxy : The 7-methoxy group increases lipophilicity (logP) compared to 7-hydroxy derivatives, improving membrane permeability but potentially reducing hydrogen-bonding interactions .
- SAR studies : Compare IC₅₀ values against analogs (e.g., 3-(4-chlorophenyl)-7-methoxy derivatives ) to map pharmacophore requirements. Use molecular docking to predict binding modes .
Advanced: How should researchers resolve contradictions in reported biological data?
Answer:
- Assay standardization : Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from differences in bacterial strains or inoculum sizes. Adopt CLSI guidelines for consistency .
- Purity verification : Contradictory cytotoxicity data could stem from impurities. Use HPLC-DAD (diode array detection) to confirm compound purity >95% .
- Solvent effects : Bioactivity may vary with DMSO concentration in cell assays. Limit solvent to ≤0.1% v/v .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal chemistry : Investigated as a kinase inhibitor scaffold due to structural similarity to flavones .
- Photophysical studies : The coumarin core’s fluorescence properties are explored for biosensor development .
- Enzyme inhibition : Potential acetylcholinesterase (AChE) inhibition, as seen in 7-methoxy-3-aryl coumarins .
Advanced: What computational tools aid in predicting reactivity and stability?
Answer:
- DFT calculations : Predict electrophilic sites (e.g., C-3 for nucleophilic attack) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Degradation studies : Simulate hydrolytic stability under acidic/basic conditions using MarvinSketch. Validate experimentally via accelerated stability testing (40°C/75% RH) .
Basic: What safety precautions are recommended during handling?
Answer:
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation, as inferred from chlorophenol safety data .
- Ventilation : Synthesize in a fume hood to avoid inhalation of fine particulate matter .
- Waste disposal : Neutralize reaction waste with 10% NaOH before disposal, following institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
